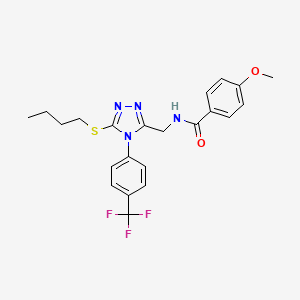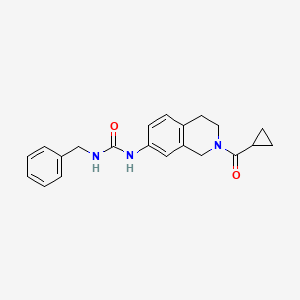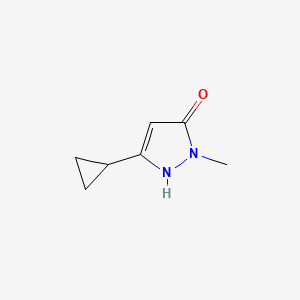![molecular formula C22H23N3O3 B2602802 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide CAS No. 1207030-24-7](/img/structure/B2602802.png)
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and an oxan-4-yl moiety, which contributes to its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The oxan-4-yl moiety can be introduced via a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the oxan ring. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under optimal conditions, minimizing by-products and waste.
化学反応の分析
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The oxan-4-yl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted oxan derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, potentially inhibiting their function. The oxan-4-yl moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Oxan derivatives: Such as 4-methoxyoxan and 4-phenyl-oxan.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is unique due to its combined structural features of the quinoxaline core and the oxan-4-yl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYCKDCVTGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2602725.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

